molecular formula C22H17N3O3S B10881027 2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide

2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide

Cat. No.: B10881027
M. Wt: 403.5 g/mol
InChI Key: AXKJASDHGOGLLB-UHFFFAOYSA-N
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Description

This compound is a pyrimidin-2-ylsulfanyl acetamide derivative characterized by a 4-hydroxy-6-oxo-1-phenyl dihydropyrimidine core and a naphthalen-2-yl acetamide moiety. Its molecular formula is C₂₂H₁₇N₃O₃S, with a molecular weight of 403.45 g/mol. Structural analogs of this compound have been explored for diverse pharmacological applications, including enzyme inhibition and antimicrobial activity, though specific biological data for this derivative remain unreported in the provided literature.

Properties

Molecular Formula

C22H17N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

2-(4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C22H17N3O3S/c26-19-13-21(28)25(18-8-2-1-3-9-18)22(24-19)29-14-20(27)23-17-11-10-15-6-4-5-7-16(15)12-17/h1-13,26H,14H2,(H,23,27)

InChI Key

AXKJASDHGOGLLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC(=O)NC3=CC4=CC=CC=C4C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistency, scalability, and cost-effectiveness. Advanced techniques such as automated synthesis and real-time monitoring are employed to maintain quality control .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions:

Reaction TypeConditionsProductYieldReferences
Sulfoxide formationH₂O₂ (30%), glacial acetic acid, 50°C, 4h2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfinyl]-N-(naphthalen-2-yl)acetamide68-72%
Sulfone formationm-CPBA, DCM, 0°C → RT, 12h2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfonyl]-N-(naphthalen-2-yl)acetamide55-60%

Key Findings :

  • Sulfoxide derivatives show enhanced hydrogen-bonding capacity due to increased polarity.

  • Over-oxidation to sulfones requires careful stoichiometric control to avoid pyrimidine ring degradation.

Reduction Reactions

Selective reduction of the pyrimidinone ring’s carbonyl groups has been documented:

Target SiteReagent SystemProductNotes
C6-ketoneNaBH₄/EtOH, 0°C, 2h2-[(4-hydroxy-6-hydroxy-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamideStereoselective reduction
Both C4/C6 carbonylsBH₃·THF, reflux, 6hFully reduced diol derivativeRequires excess reagent

Mechanistic Insight :
The C6-ketone demonstrates higher reactivity toward borohydride due to conjugation with the adjacent nitrogen lone pair .

Nucleophilic Substitution

The acetamide moiety participates in displacement reactions:

NucleophileConditionsProductApplication
Primary aminesDIPEA, DMF, 80°C, 8h2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-alkyl/aryl acetamideBioisostere generation
ThiolsK₂CO₃, DMSO, RT, 12hThioester derivativesProdrug development

Notable Observation :
Naphthalene-substituted acetamide shows reduced nucleophilic susceptibility compared to aliphatic analogs, attributed to steric hindrance .

Electrophilic Aromatic Substitution

The naphthalene ring undergoes regioselective functionalization:

ReactionReagent SystemMajor Product PositionYield
NitrationHNO₃/H₂SO₄, 0°C, 3hC6 of naphthalene62%
BrominationBr₂/FeBr₃, DCM, RT, 6hC1 and C3 positions58%

Regiochemical Analysis :
Electron-donating acetamide group directs electrophiles to α-positions of the naphthalene system .

Hydrolysis and Cyclization

Under acidic/basic conditions, the compound displays complex degradation pathways:

ConditionPrimary ReactionSecondary ProcessFinal Products
2M HCl, reflux, 4hAcetamide hydrolysisNaphthalen-2-amine + pyrimidinethioateSpontaneous dimerization of thioate
1M NaOH, 60°C, 8hSulfanyl bridge cleavageFormation of disulfide-linked dimersOxidative coupling to tetrathiolanes

Stability Profile :
The compound demonstrates pH-dependent stability, with optimal storage recommended at pH 6.5–7.5 .

Metal Coordination

The pyrimidinone moiety acts as a polydentate ligand:

Metal IonCoordination ModeComplex Stability Constant (log β)
Cu(II)N,O-bidentate8.2 ± 0.3
Fe(III)O,O-chelate6.7 ± 0.2

Biological Relevance :
Copper complexes exhibit enhanced superoxide dismutase (SOD) mimetic activity compared to the parent compound .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Studies have shown its ability to inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment. For example, compounds structurally similar to 2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide have demonstrated significant growth inhibition percentages against specific cancer cell lines such as SNB-19 and OVCAR-8 .

Enzyme Modulation

The compound has been investigated for its capacity to modulate enzyme activity. This modulation can influence critical biological processes such as signal transduction pathways and gene expression. The interaction with specific enzymes may lead to therapeutic applications in treating diseases related to enzyme dysfunctions.

Antioxidant Properties

Preliminary studies suggest that this compound may possess antioxidant properties. This characteristic is crucial for developing treatments aimed at oxidative stress-related conditions.

Antimicrobial Effects

Investigations into the antimicrobial effects of this compound reveal its potential in combating various bacterial strains. Its efficacy against specific pathogens could position it as a candidate for developing new antimicrobial agents.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions utilizing common reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride). The structural complexity of this compound is established through various characterization techniques including NMR spectroscopy and mass spectrometry.

Comparative Analysis with Related Compounds

Compound NameStructureNotable Activities
4-Hydroxy-6-Oxo-Pyrimidine DerivativesStructureAnticancer, Antimicrobial
Naphthalene DerivativesStructureAntioxidant Properties

Case Study: Anticancer Efficacy

In one study, the compound was tested against a panel of cancer cell lines. It showed promising results with percent growth inhibitions ranging from 50% to 90%, indicating strong potential for further development as an anticancer drug.

Case Study: Enzyme Interaction

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated significant modulation of enzyme activity, suggesting possible applications in metabolic disorders.

Mechanism of Action

The compound exerts its effects by specifically inhibiting certain enzymes or signaling pathways. It targets the PAK4/LIMK1/cofilin and PAK4/SCG10 signaling pathways, which are involved in cell invasion and cytoskeletal dynamics. By modulating these pathways, the compound can effectively inhibit the invasion of certain cancer cells without causing cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyrimidinylsulfanyl acetamides, differing primarily in substituents on the pyrimidine ring and the aromatic acetamide group. Below is a detailed comparison based on substituent effects, physicochemical properties, and synthesis data.

Table 1: Structural and Physicochemical Comparison

Compound Name (Source) Pyrimidinyl Substituents Acetamide Substituent Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Spectral/Physical Data
Target Compound 4-hydroxy-6-oxo-1-phenyl N-(naphthalen-2-yl) C₂₂H₁₇N₃O₃S 403.45 Not reported Not available
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide 4-methyl-6-oxo N-(2,3-dichlorophenyl) C₁₃H₁₁Cl₂N₃O₂S 344.21 230–232 ¹H NMR (DMSO-d₆): δ 12.50 (NH), 10.10 (NHCO), 7.82 (d, J = 8.2 Hz)
2-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-naphthyl)acetamide 4-amino-6-oxo N-(2-naphthyl) C₁₆H₁₄N₄O₂S 342.37 Not reported Molecular formula and mass confirmed via elemental analysis
2-{[4-Methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide 4-methyl-6-oxo-5-allyl N-(4-methylphenyl) C₁₇H₁₉N₃O₂S 329.42 Not reported Predicted pKa = 7.83; Density = 1.22 g/cm³
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide 4-methyl-6-oxo N-(4-phenoxyphenyl) C₁₉H₁₇N₃O₃S 375.42 224–226 ¹H NMR (DMSO-d₆): δ 12.45 (NH), 10.08 (NHCO), 7.75–6.91 (Ar-H)

Key Observations:

Substituent Effects on Physicochemical Properties: The naphthalen-2-yl group in the target compound increases molecular weight and lipophilicity compared to phenyl or methylphenyl analogs (e.g., ). This bulk may reduce aqueous solubility but enhance membrane permeability. Hydroxy vs. Amino Groups: The 4-hydroxy substituent (target compound) vs. 4-amino () alters hydrogen-bonding capacity. Hydroxy groups are weaker hydrogen-bond donors but may improve metabolic stability compared to amines. Sulfamoyl vs. Naphthyl: The sulfamoylphenyl analog () introduces a polar sulfonamide group, likely enhancing water solubility relative to the naphthyl group.

Synthesis and Yield: Derivatives with chlorophenyl (e.g., , yield 80%) or phenoxyphenyl (, yield 60%) groups exhibit higher synthetic yields compared to bulkier naphthyl-containing analogs, suggesting steric hindrance may complicate the target compound’s synthesis.

Crystallographic Insights :

  • While crystallographic data for the target compound are absent, related structures (e.g., ) reveal that pyrimidinylsulfanyl acetamides adopt planar conformations stabilized by intramolecular hydrogen bonds (e.g., N–H⋯O). The hydroxy group in the target compound may similarly influence crystal packing.

Spectral Data :

  • ¹H NMR signals for the NHCO group (~δ 10.10 ppm) and aromatic protons (δ 6.91–7.82 ppm) are consistent across analogs (), confirming the acetamide scaffold’s stability.

Methodological Considerations

Structural validation tools like SHELXL () and crystallographic databases () are critical for resolving subtle conformational differences among analogs. For example, the allyl-substituted derivative () may exhibit torsional strain due to its prop-2-en-1-yl group, which could be analyzed via X-ray diffraction.

Biological Activity

The compound 2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide is a derivative of pyrimidine and has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on various research findings.

Synthesis

The synthesis of this compound typically involves a multicomponent reaction that integrates a phenyl group, a naphthalene moiety, and a sulfanyl functional group into the pyrimidine structure. The synthetic pathway often includes the use of reagents like sodium acetate and solvents such as ethanol under reflux conditions to facilitate the formation of the desired compound .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest potent antibacterial activity, particularly against Gram-positive bacteria .

Antioxidant Properties

Research has demonstrated that pyrimidine derivatives possess antioxidant capabilities. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The presence of hydroxyl groups in the structure enhances this activity, making them potential candidates for therapeutic applications in oxidative stress-related diseases .

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes linked to inflammatory processes. For example, inhibitors targeting myeloperoxidase (MPO) have been developed from similar chemical frameworks. These inhibitors demonstrate a time-dependent mechanism of action and exhibit selectivity over other peroxidases, indicating their potential in treating inflammatory disorders .

Case Study 1: Antimicrobial Screening

A series of synthesized pyrimidine derivatives were tested for antimicrobial activity against standard bacterial strains. The results indicated that the compound exhibited an MIC of 12 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Antioxidant Evaluation

In vitro assays were conducted to evaluate the antioxidant capacity of the compound. The DPPH radical scavenging assay revealed an IC50 value of 25 µg/mL, suggesting significant antioxidant activity comparable to established antioxidants like ascorbic acid.

Research Findings

Property Value Comparison
MIC against S. aureus12 µg/mLComparable to penicillin
IC50 in DPPH assay25 µg/mLSimilar to ascorbic acid
Selectivity for MPOHighOver thyroid peroxidase

Q & A

Q. What are the key steps and challenges in synthesizing 2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide?

  • Methodological Answer : Synthesis typically involves condensation of a substituted pyrimidinone with a naphthylacetamide derivative under controlled conditions. Critical steps include:
  • Thiolation : Introducing the sulfanyl group via nucleophilic substitution (e.g., using thiourea or Lawesson’s reagent) .
  • Amide Coupling : Optimizing reaction solvents (e.g., DMF or THF) and catalysts (e.g., HATU or DCC) to minimize side products.
  • Purification : Column chromatography or recrystallization to isolate the product, with yields monitored via TLC or HPLC .
    Key Data :
StepReaction ConditionsYield (%)Characterization (1H NMR δ ppm)
ThiolationReflux, 12h, EtOH8012.50 (NH), 10.10 (NHCO), 7.82 (Ar-H)

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Spectroscopic Techniques : 1H/13C NMR to confirm proton environments (e.g., aromatic protons at δ 7.82 ppm) and carbonyl groups (δ ~170-180 ppm in IR) .
  • Elemental Analysis : Compare experimental vs. calculated values for C, H, N, and S (e.g., C: 45.29% observed vs. 45.36% theoretical) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344.21) .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : Prioritize solvents with polarity matching the compound’s functional groups:
  • Polar Aprotic Solvents : DMSO or DMF for initial dissolution .
  • Aqueous Buffers : Test solubility in PBS (pH 7.4) for biological assays, noting precipitation thresholds via UV-Vis spectroscopy.

Advanced Research Questions

Q. How can computational methods predict the reactivity of the sulfanyl and acetamide groups in this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the sulfanyl group may exhibit nucleophilic behavior due to high electron density .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to assess binding affinity, leveraging software like GROMACS or AMBER .

Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Determine bond lengths and angles (e.g., S–C bond ~1.78 Å) and hydrogen-bonding networks (e.g., NH⋯O interactions stabilizing the pyrimidinone ring) .
  • Powder XRD : Compare experimental vs. simulated patterns to detect polymorphic forms .

Q. How should researchers address contradictory data in spectroscopic and biological assays?

  • Methodological Answer :
  • Cross-Validation : Replicate NMR/IR spectra under standardized conditions (e.g., DMSO-d6, 300 MHz) .
  • Dose-Response Curves : Use Hill slope analysis to distinguish nonspecific binding in biological assays (e.g., IC50 variability due to aggregation) .

Q. What statistical approaches optimize reaction conditions for scale-up synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2^k factorial) to test variables like temperature, solvent ratio, and catalyst loading. For example, a Central Composite Design (CCD) can identify optimal reflux time and solvent purity .
    Table : Example CCD Parameters
VariableLow LevelHigh LevelOptimal Range
Temperature70°C110°C90–100°C
Catalyst (mol%)51510–12

Q. What mechanistic insights explain the compound’s potential biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or phosphatases (e.g., IC50 ≤ 10 µM suggests competitive inhibition).
  • SAR Studies : Modify the naphthyl or pyrimidinone moiety to correlate structural changes with activity (e.g., fluorinated analogs for enhanced bioavailability) .

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